![molecular formula C17H21NO4S B2481541 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide CAS No. 321722-57-0](/img/structure/B2481541.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It’s also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
- Compound A, derived from N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide, acts as an NF-κB inhibitor. NF-κB plays a crucial role in cancer progression and inflammation. Researchers explore its potential as an anticancer drug by targeting this pathway .
- Another application involves retinoid nuclear modulators (B). These agents are essential for treating metabolic and immunological diseases. The compound’s unique structure may contribute to its efficacy in these contexts .
- Lipopolysaccharide (LPS)-induced inflammatory mediators (C and D) derived from this compound show promise in addressing neuroinflammation. Such inflammation often plays a pivotal role in brain disorders. Researchers investigate their potential therapeutic impact .
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide has been studied for its role in reactive oxygen species (ROS)-related diseases. Cardiovascular diseases, including hypertension and atherosclerosis, involve ROS. Researchers explore its antioxidant properties.
- Patent applications highlight the compound’s use in preparing medicines that resist Alzheimer’s disease. Its unique structure may offer neuroprotective effects relevant to Alzheimer’s pathology .
- The compound has been synthesized into a bio-functional hybrid compound, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. This novel compound shows potential for various applications, including drug development .
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Neuroinflammation and Brain Disorders
Role in Cardiovascular Disease
Alzheimer’s Disease Resistance
Bio-Functional Hybrid Compounds
Mechanism of Action
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the α7nAChR, at the same binding site as bungarotoxin . This interaction triggers a series of biochemical reactions that lead to changes in the function of the receptor and the downstream signaling pathways.
Biochemical Pathways
The binding of the compound to α7nAChR affects several biochemical pathways. One of the key pathways influenced is the amyloid-beta (Aβ) pathway , which is implicated in Alzheimer’s disease . The compound can directly act on amyloid protein, leading to a reduction in the toxic effect on nerve cells caused by beta-amyloid .
Result of Action
The compound has been shown to have a neuroprotective effect . It significantly improves the toxicity of the nerve cells of the primary SD rat . Furthermore, it can effectively improve the learning ability and memory ability of experimental animals . These results suggest that the compound could be effective in treating conditions like Alzheimer’s disease .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-4-6-15(11-13)23(19,20)18-10-9-14-7-8-16(21-2)17(12-14)22-3/h4-8,11-12,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZWGMRVIKMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide |
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